molecular formula C10H17N5 B1527937 6-[2-(aminomethyl)pyrrolidin-1-yl]-N-methylpyrimidin-4-amine CAS No. 1354952-08-1

6-[2-(aminomethyl)pyrrolidin-1-yl]-N-methylpyrimidin-4-amine

Cat. No. B1527937
CAS RN: 1354952-08-1
M. Wt: 207.28 g/mol
InChI Key: ZECYEEYVUPZUEP-UHFFFAOYSA-N
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Description

“6-[2-(aminomethyl)pyrrolidin-1-yl]-N-methylpyrimidin-4-amine” is a compound that features a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This saturated scaffold is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives are characterized by target selectivity and are part of many bioactive molecules .


Synthesis Analysis

The synthesis of compounds with a pyrrolidine ring can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .


Molecular Structure Analysis

The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .


Chemical Reactions Analysis

The pyrrolidine ring can be functionalized or constructed from different precursors . For example, Kumar et al. synthesized novel derivatives by the reaction of substituted salicylaldehydes and 2-(2-oxopyrrolidin-1-yl)acetamide, leading to the respective Schiff base intermediates .

Scientific Research Applications

Antihypertensive Activity

6-Arylpyrido[2,3-d]pyrimidin-7-amine derivatives, including structures related to the queried compound, have been prepared and evaluated for their antihypertensive activity. Notably, certain derivatives have shown the ability to lower blood pressure in spontaneously hypertensive rats to normotensive levels through oral administration, indicating potential therapeutic applications in managing hypertension (Bennett et al., 1981).

Histamine H4 Receptor Ligand Optimization

A series of 2-aminopyrimidines, structurally related to the queried chemical, was synthesized as ligands of the histamine H4 receptor (H4R). Through optimization processes, compounds were developed with increased potency, leading to anti-inflammatory and antinociceptive activities in animal models. This research highlights the compound's role in developing potential treatments for inflammation and pain (Altenbach et al., 2008).

Synthetic Approaches in Medicinal Chemistry

Synthetic methodologies involving heavily substituted 2-aminopyridines, akin to the core structure of the queried compound, have been explored for creating a range of polar substituents. These methods allow for the development of diverse medicinal agents, showcasing the versatility of such compounds in drug design and synthesis (Teague, 2008).

Pyrrole and Pyrrole Derivatives in Biological Molecules

Pyrrole derivatives are foundational structures for many crucial biological molecules, such as heme and chlorophyll. The literature discusses the synthetic routes and utility of pyrrole derivatives, emphasizing their significant role in developing pharmaceuticals and other biologically active compounds (Anderson & Liu, 2000).

Supramolecular Chemistry Applications

The synthesis and application of pyridine-based ligands for supramolecular chemistry have been explored, utilizing compounds similar to the queried chemical. These studies contribute to the development of new materials and catalytic processes, indicating the broad utility of such structures in chemistry and material science (Schubert & Eschbaumer, 1999).

Future Directions

The pyrrolidine ring is a versatile scaffold for the design of new compounds with different biological profiles . The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds . Therefore, “6-[2-(aminomethyl)pyrrolidin-1-yl]-N-methylpyrimidin-4-amine” and similar compounds could be of interest in future drug discovery efforts.

properties

IUPAC Name

6-[2-(aminomethyl)pyrrolidin-1-yl]-N-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N5/c1-12-9-5-10(14-7-13-9)15-4-2-3-8(15)6-11/h5,7-8H,2-4,6,11H2,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZECYEEYVUPZUEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=NC=N1)N2CCCC2CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[2-(aminomethyl)pyrrolidin-1-yl]-N-methylpyrimidin-4-amine

CAS RN

1354952-08-1
Record name 6-[2-(aminomethyl)pyrrolidin-1-yl]-N-methylpyrimidin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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